molecular formula C9H11N5O B15317261 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15317261
M. Wt: 205.22 g/mol
InChI Key: WZUUGTFONPEHOC-UHFFFAOYSA-N
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Description

1-((6-Methoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound with the molecular formula C9H11N5O . It features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability, hydrogen-bonding capability, and role as a pharmacophore in developing bioactive molecules . The 6-methoxypyridin-2-ylmethyl moiety linked to the triazole ring may influence the compound's electronic properties and its potential to interact with biological targets. This structure positions it as a valuable intermediate for researchers, particularly in the synthesis of novel compounds for pharmacological screening. The primary research value of this compound and its analogs lies in exploring new therapeutic agents, especially in infectious disease. 1,2,3-triazole-containing hybrids have demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis H37RV and multidrug-resistant (MDR) strains . Furthermore, the 1,2,3-triazole scaffold is a key component in developing novel bacterial topoisomerase inhibitors, which are investigated as potent antibacterial agents against a range of pathogenic bacteria, including M. tuberculosis . The mechanism of action for such inhibitors often involves targeting essential bacterial enzymes like DNA gyrase, thereby disrupting DNA replication and causing cell death . This compound is presented as a high-purity chemical building block for research applications exclusively. It is intended for use in organic synthesis, medicinal chemistry, and drug discovery programs, particularly for constructing more complex molecules with potential biological activity. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

1-[(6-methoxypyridin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5O/c1-15-9-4-2-3-7(11-9)5-14-6-8(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

WZUUGTFONPEHOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine-2-carbaldehyde and sodium azide.

    Formation of Azide Intermediate: The aldehyde group of 6-methoxypyridine-2-carbaldehyde is converted to an azide intermediate using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Mechanism of Action

The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound A : 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1)
  • Structure : The triazole-amine is substituted with a 3,5-bis(trifluoromethyl)phenyl group.
  • Key Differences :
    • The trifluoromethyl groups are strong electron-withdrawing substituents, increasing electronegativity and metabolic stability compared to the methoxypyridine group in the target compound.
    • Reduced solubility due to the hydrophobic CF₃ groups .
Compound B : 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride
  • Structure : A benzyl-substituted triazol-4-amine with a para-trifluoromethylphenyl group and hydrochloride salt.
  • The hydrochloride salt improves crystallinity and bioavailability .
Compound C : {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine
  • Structure : A methylphenyl-substituted triazole with a methylamine side chain.
  • Key Differences :
    • The methyl group is less polar than methoxy, leading to lower solubility but higher membrane permeability.
    • Simplicity in synthesis due to the absence of heteroaromatic pyridine .

Heterocyclic Core Modifications

Compound D : 1-[(6-Methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine
  • Structure : Replaces the triazole core with a benzodiazole ring.
  • Key Differences :
    • The benzodiazole core introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
    • Increased aromaticity may enhance stacking interactions in biological targets .

Research Findings and Trends

  • Electronic Effects : Methoxy groups (target compound) improve solubility and hydrogen-bonding capacity compared to CF₃ (Compound A) or methyl (Compound C) groups, making the target more suitable for aqueous environments .
  • Biological Activity : Triazole-amine derivatives with pyridine substituents (e.g., target compound, Compound D) show promise in targeting nucleic acid-binding proteins due to π-π interactions .
  • Synthetic Challenges : The methoxypyridine group in the target compound may require regioselective alkylation steps, whereas CF₃-substituted analogs (Compound B) benefit from straightforward salt formation .

Biological Activity

The compound 1-((6-Methoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-amine is a derivative of the triazole family, which has gained attention due to its diverse biological activities. The triazole moiety is known for its role in medicinal chemistry, exhibiting properties such as antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C11H13N5O\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, research has indicated that compounds similar to this compound exhibit significant activity against various bacterial strains. A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the specific strain tested .

CompoundMIC (µg/mL)Bacterial Strain
Triazole A32Staphylococcus aureus
Triazole B64Escherichia coli
Triazole C16Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent pharmacological research. A study conducted on various triazole compounds showed that they could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. Specifically, compounds containing the triazole moiety were found to inhibit the proliferation of cancer cells by affecting the expression levels of key proteins involved in cell cycle regulation .

In vitro assays revealed that this compound displayed cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Research indicates that triazole derivatives can modulate cytokine release in immune cells. In peripheral blood mononuclear cells (PBMC), treatment with derivatives similar to this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 . The following table summarizes the effects observed:

Treatment Concentration (µg/mL)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
505045
1007065

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and receptors involved in various biological pathways. For example:

  • Inhibition of Enzymatic Activity : Triazoles have been shown to inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Modulation of Gene Expression : The compound may also influence gene expression related to apoptosis and cell proliferation through interaction with transcription factors.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activities. The study found that specific substitutions on the triazole ring significantly enhanced antimicrobial and anticancer properties compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((6-Methoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a 6-methoxypyridine-propargyl derivative and an azide precursor. Key steps include:

  • Precursor preparation : React 6-methoxy-2-pyridinemethanol with propargyl bromide under basic conditions to form the alkyne derivative .
  • Cycloaddition : Use CuBr (10 mol%) in DMSO at 60°C for 24 hours to promote triazole ring formation .
  • Optimization : Increase yield (>70%) by using microwave-assisted synthesis (100°C, 30 min) and replacing DMSO with PEG-400 to reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Prioritize signals at δ 8.1–8.3 ppm (triazole C-H), δ 5.4–5.6 ppm (CH₂ bridge), and δ 3.9 ppm (OCH₃). Aromatic pyridine protons appear at δ 6.7–7.5 ppm .
  • IR : Look for N-H stretches (3298–3300 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z 246.34 (calculated for C₁₀H₁₂N₅O) .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals suitable for X-ray diffraction studies?

  • Answer : Use slow evaporation of a 1:1 dichloromethane/hexane mixture at 4°C. For improved crystal quality:

  • Add 5% ethanol as a co-solvent to enhance hydrogen bonding .
  • Optimize crystal packing by introducing intramolecular C–H⋯N interactions, as seen in analogous triazole-pyridine hybrids .
  • Refine structures using SHELXL-2018 with anisotropic displacement parameters and twin refinement for high R-factor cases .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to predict electronic properties and reactive sites?

  • Answer :

  • Methodology : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., 4.1 eV for the title compound) and electrostatic potential (ESP) maps. The triazole N4 atom shows the highest nucleophilicity (ESP: −45 kcal/mol), while the methoxy group exhibits electron-donating effects .
  • Validation : Compare DFT-optimized bond lengths (e.g., C–N: 1.34 Å) with X-ray data (1.32–1.36 Å) to assess accuracy .

Q. What analytical approaches resolve contradictions between computational predictions and experimental crystallographic data?

  • Answer :

  • Step 1 : Re-examine hydrogen bonding networks. For example, DFT may underestimate N–H⋯O interactions (calculated: 2.8 Å vs. X-ray: 2.6 Å) due to crystal packing effects .
  • Step 2 : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., 12% O⋯H contributions in related structures) .
  • Step 3 : Cross-validate tautomeric forms via variable-temperature NMR (VT-NMR) to detect equilibrium shifts not captured by static DFT models .

Q. What strategies exist for studying the compound's interaction with biological targets using molecular docking?

  • Answer :

  • Target selection : Prioritize fungal CYP51 (lanosterol 14α-demethylase) due to triazole-based inhibitors’ known antifungal activity .
  • Docking workflow :

Prepare the ligand with AMBER charges and the receptor with AutoDock Tools.

Use a Lamarckian genetic algorithm (50 runs) to identify binding poses.

Validate with MM/GBSA binding energy calculations (ΔG ≤ −8.5 kcal/mol indicates strong inhibition) .

Q. How does pH influence the compound's stability and tautomeric forms in solution?

  • Answer :

  • Tautomerism : At pH 7.4, the triazole exists as 1H- (major) and 2H- (minor) tautomers. Use ¹⁵N NMR to monitor shifts (δ 180 ppm for N1 vs. δ 220 ppm for N2) .
  • Stability : Degradation occurs above pH 9 via methoxy group hydrolysis. Monitor by HPLC-UV (λ = 254 nm) with a C18 column (retention time shift from 6.2 to 5.8 min) .

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